molecular formula C9H13FN2O B2851721 1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine CAS No. 1314913-75-1

1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine

Cat. No. B2851721
M. Wt: 184.214
InChI Key: NADARSYGIXXZAN-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine” is a compound that contains a fluoro group (-F), a methoxy group (-OCH3), an ethyl group (-CH2CH3), and a hydrazine group (-NH2NH2). The presence of these functional groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine” would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoro, methoxy, ethyl, and hydrazine groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that “1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine” could undergo would depend on the reactivity of its functional groups. For example, the hydrazine group could potentially undergo reactions such as oxidation or coupling with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluoro-2-methoxyphenyl)ethylhydrazine” would be influenced by its molecular structure and the properties of its functional groups. For example, the presence of the fluoro group could increase the compound’s stability and electronegativity .

properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-6(12-11)8-4-3-7(10)5-9(8)13-2/h3-6,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADARSYGIXXZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53402325

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